molecular formula C20H21N5O B5420064 N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Cat. No. B5420064
M. Wt: 347.4 g/mol
InChI Key: JBXHVASIKUSCEA-UHFFFAOYSA-N
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Description

“N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” is a complex organic compound that contains several functional groups and rings, including a pyrimidine ring and a pyridine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyridine rings, as well as the phenoxyethyl group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets . Pyrimidines are known to have a wide range of biological activities, and their mechanisms of action often involve interactions with enzymes or receptors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and environmental impact . Such research could potentially lead to the development of new pharmaceuticals or other useful products .

properties

IUPAC Name

N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-2-6-16(7-3-1)26-12-11-23-20-17-8-10-22-14-18(17)24-19(25-20)15-5-4-9-21-13-15/h1-7,9,13,22H,8,10-12,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXHVASIKUSCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC(=N2)C3=CN=CC=C3)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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